4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-11-3-9-15(10-4-11)22-18(24)16-12(2)21-19(25)23-17(16)13-5-7-14(20)8-6-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWATZUJCIGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with 4-methylaniline and urea under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group (-CONH2) is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. For example:
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Reaction :
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Conditions : Acidic (HCl/H2O) or basic (NaOH/H2O) catalysis .
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Product : 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Reduction of the Nitro Group (If Present)
While the target compound lacks a nitro group, structurally similar tetrahydropyrimidines with nitro substituents undergo reduction to form amino derivatives:
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Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Conditions : Anhydrous solvents (THF, EtOH).
Substitution Reactions
The chlorophenyl group (-Cl) may participate in nucleophilic aromatic substitution under strongly activating conditions (e.g., high temperatures or electron-donating groups on the aromatic ring). For example:
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Reagents : Ammonia (NH3) or amines (R-NH2).
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Product : Aminophenyl-substituted tetrahydropyrimidine derivatives.
Oxidation Reactions
The 2-oxo group (-O-) in tetrahydropyrimidines can act as a site for oxidation, though this is less common. Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may modify adjacent functional groups.
Common Reagents and Reaction Conditions
Structural Stability and Reactivity Factors
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Functional Group Interactions : The carboxamide group is the most reactive site, enabling hydrolysis and subsequent reactions (e.g., esterification or amidation) .
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Chlorophenyl Substituent : The -Cl group typically requires harsh conditions for substitution, making it less reactive under standard conditions.
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Pyrimidine Ring : The tetrahydropyrimidine core is generally stable but may undergo degradation under extreme conditions (e.g., prolonged heating) .
Analytical Characterization
Structural confirmation and reaction monitoring for tetrahydropyrimidine derivatives are typically performed using:
Scientific Research Applications
Anti-Cancer Activity
Numerous studies have demonstrated the potential of tetrahydropyrimidine derivatives in combating cancer. For instance, a study synthesized various substituted tetrahydropyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines such as A549 (lung cancer), SK-N-SH (neuroblastoma), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, with some compounds outperforming standard chemotherapeutics like Doxorubicin .
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 7za | A549 | 5.0 | Doxorubicin |
| 7v | SK-N-SH | 3.5 | Doxorubicin |
| 9a | HeLa | 6.0 | Doxorubicin |
Anti-Mycobacterial Activity
In another significant study, tetrahydropyrimidine derivatives were screened for their anti-mycobacterial activity against Mycobacterium tuberculosis H(37)Rv. The findings revealed that several compounds displayed potent anti-mycobacterial properties, with some showing efficacy comparable to established drugs like Ethambutol and Ciprofloxacin .
| Compound | Activity Type | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| 7za | Anti-mycobacterial | 0.5 | Ethambutol |
| 8a | Anti-mycobacterial | 0.8 | Ciprofloxacin |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The presence of specific substituents on the phenyl rings significantly influences biological activity. For example, the introduction of electron-withdrawing groups like chlorine enhances the anti-cancer activity, while modifications on the carboxamide group can improve mycobacterial inhibition .
Case Study 1: Synthesis and Testing of Derivatives
A comprehensive study synthesized a series of tetrahydropyrimidine derivatives and evaluated their biological activities. The most promising candidates were subjected to further testing for their mechanism of action and potential for development into therapeutic agents against resistant strains of cancer and tuberculosis .
Case Study 2: Clinical Implications
Another research effort focused on the clinical implications of these compounds in treating multi-drug resistant tuberculosis. The study highlighted that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, suggesting a potential pathway for developing new treatment regimens .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Substituent Position: The 4-chlorophenyl group in the target compound (vs.
- Carboxamide Modifications : Replacing the 4-methylphenyl group with a methoxy-substituted aryl (Analog 4) increases polarity, which may influence solubility and target binding .
- Oxo vs. Thioxo : The 2-oxo group in the target compound (vs. 2-thioxo in Analogs 2–4) reduces electron-withdrawing effects, altering hydrogen-bonding interactions and conformational flexibility .
Antioxidant Activity
Biginelli-type pyrimidines with thioxo groups (e.g., Analog 2) exhibit moderate radical scavenging activity. For instance, methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM carboxylate demonstrated an IC50 of 0.6 mg/mL in diphenyl picrylhydrazine assays, attributed to the thione group’s redox activity . The target compound’s 2-oxo moiety likely reduces such activity but may improve metabolic stability.
Antimicrobial and Immunomodulatory Effects
Pyrimidines with 4-chlorophenyl groups (e.g., Analog 5) show notable antimicrobial activity. For example, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibited antibacterial effects due to its planar pyrimidine core and halogenated aryl interactions with microbial enzymes . The target compound’s 4-methylphenylcarboxamide may similarly enhance target affinity through hydrophobic interactions.
Physicochemical Properties
- Solubility : Analogs with methoxy groups (e.g., Analog 4) exhibit higher aqueous solubility compared to methyl-substituted derivatives due to increased polarity .
- Molecular Weight and logP : The target compound (MW: 369.84, logP ~3.2) is more lipophilic than Analog 3 (MW: 405.45, logP ~2.8), which contains a polar 3-ethoxy-4-hydroxyphenyl group .
Biological Activity
The compound 4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C17H18ClN3O2
- Molecular Weight: 345.80 g/mol
This compound features a tetrahydropyrimidine ring, which is known for its role in various biological activities due to its ability to interact with multiple biological targets.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance:
- Activity Against Gram-positive Bacteria: Studies have shown that similar pyrimidine compounds possess potent activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values suggesting strong antibacterial effects .
- Activity Against Gram-negative Bacteria: While the activity against Gram-negative bacteria is generally lower, some derivatives have shown moderate effectiveness against Escherichia coli .
Anticancer Potential
The tetrahydropyrimidine framework has been linked to anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, derivatives have been shown to affect the expression of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
- Inhibition of Tumor Cell Proliferation: Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatory Effects
The anti-inflammatory potential of tetrahydropyrimidines is another area of interest:
- Mechanism of Action: Compounds similar to this compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
Case Studies
- Antibacterial Activity Study:
- Anticancer Activity Evaluation:
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
| Target | Effect |
|---|---|
| Enzymes (e.g., COX) | Inhibition leads to reduced inflammation |
| Cell Cycle Regulators | Induces arrest in cancer cells |
| Bacterial Cell Wall Synthesis | Disruption leads to antibacterial effects |
Q & A
Q. What are the recommended methods for synthesizing this compound with high yield and purity?
Answer: The compound can be synthesized via modified Biginelli reactions or multicomponent condensations. Key steps include:
- Reaction Setup : Reflux a mixture of N-(4-chlorophenyl)-substituted β-ketoamide, urea/thiourea, and 4-methylbenzaldehyde in ethanol with concentrated HCl as a catalyst for 24–48 hours .
- Purification : Recrystallize the crude product using methanol or ethanol to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Yield Optimization : Adjust stoichiometry (1:1:1 molar ratio of aldehyde, β-ketoamide, and urea) and employ microwave-assisted synthesis to reduce reaction time .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Answer: Use a combination of:
- NMR : Look for characteristic signals: (a) NH protons (δ 9.5–10.5 ppm), (b) aromatic protons (δ 6.8–7.5 ppm), and (c) methyl groups (δ 2.1–2.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 413.3) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Perform MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of derivatives?
Answer:
- Catalyst Selection : Use Lewis acids (e.g., FeCl₃ or ZnCl₂) to direct substitution at the pyrimidine C4 position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic aromatic substitution at the 4-methylphenyl group .
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to isolate desired regioisomers .
Q. What strategies resolve contradictions in reported biological activity data?
Answer:
- Purity Verification : Re-analyze compounds via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
- Assay Standardization : Compare results under identical conditions (e.g., pH, incubation time) and use reference compounds (e.g., ciprofloxacin for antimicrobial studies) .
- Structural Analogues : Test derivatives with incremental modifications (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups .
Q. How can computational modeling predict binding interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the carboxamide group and active-site residues (e.g., Asp27, Arg57) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the 2-oxo group, which may influence hydrogen bonding .
Q. What experimental approaches assess chemical stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and identify stable polymorphs .
Q. How does the 4-methylphenyl substituent influence conformational dynamics?
Answer:
- X-ray Crystallography : Solve the crystal structure to measure dihedral angles between the pyrimidine ring and 4-methylphenyl group (e.g., ~12–17° in analogous compounds) .
- Dynamic NMR : Analyze rotational barriers of the N-(4-methylphenyl) group in DMSO-d₆ at variable temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
